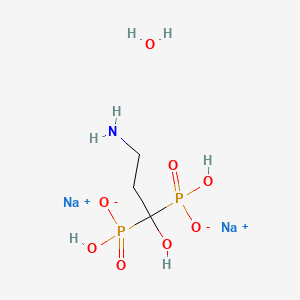

Disodium pamidronate hydrate

Descripción general

Descripción

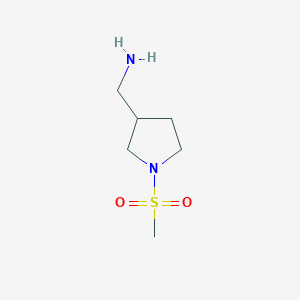

Disodium pamidronate hydrate is a bisphosphonate compound used primarily in the treatment of bone diseases. It is known for its ability to inhibit bone resorption, making it effective in conditions such as osteoporosis, hypercalcemia of malignancy, and Paget’s disease of bone . The compound is a second-generation bisphosphonate, characterized by the presence of nitrogen in its structure, which enhances its potency compared to first-generation bisphosphonates .

Métodos De Preparación

Disodium pamidronate hydrate can be synthesized through various methods. One common synthetic route involves the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as chlorobenzene or acetonitrile at elevated temperatures (70-132°C) followed by hydrolysis and pH adjustment to obtain the desired product . Industrial production methods often involve the use of sulfolane or methane-sulfonic acid as solvents, optimizing the reaction conditions to achieve higher yields .

Análisis De Reacciones Químicas

Disodium pamidronate hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.

Substitution: Substitution reactions can occur, particularly involving the amino group in the compound’s structure.

Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .

Aplicaciones Científicas De Investigación

Disodium pamidronate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other bisphosphonate derivatives.

Medicine: This compound is used clinically to treat bone diseases such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy.

Mecanismo De Acción

Disodium pamidronate hydrate works by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . When osteoclasts attempt to resorb bone containing pamidronate, the compound is released and taken up by the osteoclasts, leading to their inactivation and apoptosis . This process helps to maintain bone density and reduce the risk of fractures in patients with bone diseases .

Comparación Con Compuestos Similares

Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .

Similar compounds include:

Alendronate: A more potent bisphosphonate used for similar indications.

Ibandronate: Known for its high potency and used in the treatment of osteoporosis.

Risedronate: Another potent bisphosphonate with a similar mechanism of action.

Zoledronate: The most potent bisphosphonate, used in severe cases of bone resorption.

This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.

Propiedades

Fórmula molecular |

C3H11NNa2O8P2 |

|---|---|

Peso molecular |

297.05 g/mol |

Nombre IUPAC |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |

Clave InChI |

TVQNUQCYOOJTMK-UHFFFAOYSA-L |

SMILES canónico |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Aminophenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B8802766.png)